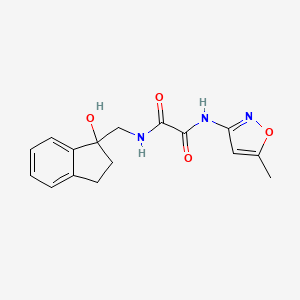

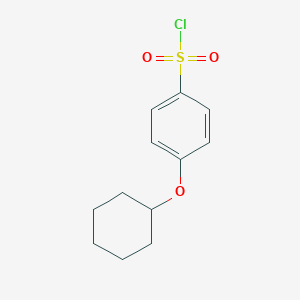

![molecular formula C18H16ClN3O2 B2973973 N-[4-Chloro-2-(3-oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-isobutyramide CAS No. 878425-01-5](/img/structure/B2973973.png)

N-[4-Chloro-2-(3-oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-isobutyramide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-[4-Chloro-2-(3-oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-isobutyramide” is a complex organic compound. It contains a quinoxaline moiety, which is a nitrogen-containing heterocyclic compound . Quinoxaline derivatives have many pharmaceutical and industrial purposes .

Synthesis Analysis

Quinoxaline can be synthesized by adopting green chemistry principles . A common method for synthesizing quinoxaline derivatives involves the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the functional groups present in the molecule. For instance, the amide group might undergo hydrolysis, and the chlorophenyl group might participate in nucleophilic aromatic substitution reactions .科学研究应用

Antifungal Activity

Quinoxaline derivatives have been identified as potent agents with antifungal properties. They are particularly effective against a range of fungal pathogens, offering a potential avenue for the development of new antifungal drugs. The ability to inhibit fungal growth makes these compounds valuable in the pharmaceutical industry, where there is a constant need for novel treatments due to the emergence of drug-resistant strains .

Antibacterial Activity

The antibacterial effects of quinoxaline derivatives are well-documented. These compounds can be structured to target specific bacterial infections, making them versatile tools in combating bacterial diseases. Their mode of action often involves interfering with bacterial DNA synthesis or protein function, which can lead to the development of new classes of antibiotics .

Antiviral and Antimicrobial Activity

Quinoxaline derivatives exhibit significant antiviral and antimicrobial activities. They have been studied for their efficacy against various viruses, including those causing severe diseases in humans. The structural diversity of quinoxaline allows for the synthesis of compounds that can interact with viral components, inhibiting their ability to replicate and cause infection .

Anti-Cancer and Anti-Proliferative Activity

These compounds have shown promise in the treatment of cancer due to their anti-proliferative effects. They can induce apoptosis in cancer cells and inhibit tumor growth. The research into quinoxaline derivatives as anticancer agents is ongoing, with the potential to lead to more effective and less toxic cancer therapies .

Anti-Tuberculosis Activity

Tuberculosis (TB) remains a major global health challenge, and quinoxaline derivatives have been identified as potential anti-TB agents. They work by targeting the bacteria causing TB and can be used to develop new drugs that are more effective against drug-resistant TB strains .

Anti-Malarial Activity

Malaria is another area where quinoxaline derivatives could have a significant impact. These compounds have been tested for their ability to inhibit the growth of the malaria parasite, offering a potential pathway for creating new antimalarial drugs. Their effectiveness against different stages of the parasite’s life cycle makes them particularly valuable in malaria research .

作用机制

未来方向

The future research directions for this compound could include exploring its potential biological activities and developing more efficient methods for its synthesis. Given the wide range of activities demonstrated by quinoxaline derivatives, this compound could have potential applications in various fields including pharmaceuticals and materials science .

属性

IUPAC Name |

N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O2/c1-10(2)17(23)21-13-8-7-11(19)9-12(13)16-18(24)22-15-6-4-3-5-14(15)20-16/h3-10H,1-2H3,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBIXOSOJKFGATH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=C(C=C(C=C1)Cl)C2=NC3=CC=CC=C3NC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-Chloro-2-(3-oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-isobutyramide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

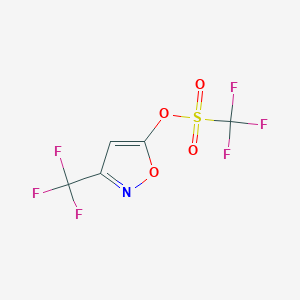

![2,2,2-trichloro-1-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}-1-ethanone](/img/structure/B2973890.png)

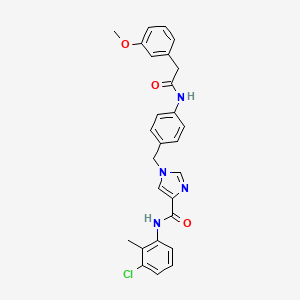

![6-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2973895.png)

![1-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2973898.png)

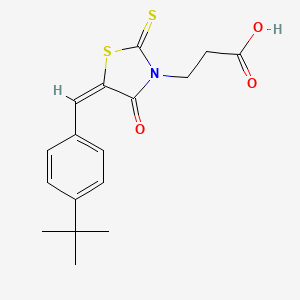

![(2E,NZ)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2973900.png)

![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-methoxypyridin-3-yl)methanone](/img/structure/B2973901.png)

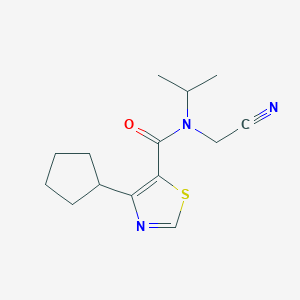

![2-({5-ethyl-6-methyl-4-oxo-1H,4H-thieno[2,3-d]pyrimidin-2-yl}methoxy)acetic acid](/img/structure/B2973906.png)

![6-[(2R,4R)-2-(aminomethyl)-4-methoxypyrrolidin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B2973909.png)

![2-Acetamido-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2973913.png)